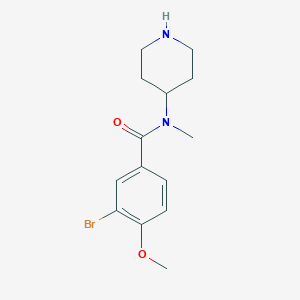
3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BRL-15572 and belongs to the class of benzamides. It has been found to have a wide range of biological activities and has been used in various studies to understand the mechanisms of action of different compounds.
作用機序
BRL-15572 is a selective dopamine D3 receptor antagonist. It binds to the D3 receptor and prevents the binding of dopamine, which is a neurotransmitter that regulates mood and behavior. By blocking the D3 receptor, BRL-15572 can modulate the activity of the dopamine system in the brain and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
BRL-15572 has been found to have a wide range of biochemical and physiological effects. Some of the key effects of BRL-15572 include:
1. Modulation of dopamine signaling in the brain
2. Alteration of behavioral responses to drugs of abuse
3. Regulation of mood and emotion
4. Modulation of learning and memory processes
実験室実験の利点と制限
BRL-15572 has several advantages and limitations for lab experiments. Some of the key advantages of BRL-15572 include:
1. High selectivity for the dopamine D3 receptor
2. Potent and long-lasting effects
3. Modulation of multiple physiological and behavioral processes
Some of the limitations of BRL-15572 include:
1. Limited solubility in water
2. Potential off-target effects on other receptors
3. Limited availability and high cost
将来の方向性
There are several future directions for research on BRL-15572. Some of the key areas of research include:
1. Development of more selective and potent D3 receptor antagonists
2. Investigation of the role of D3 receptors in addiction and drug abuse
3. Identification of the molecular mechanisms underlying the effects of BRL-15572 on behavior and physiology
4. Development of new therapeutic strategies for the treatment of psychiatric disorders.
Conclusion:
BRL-15572 is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological activities and has been used in various studies to understand the mechanisms of action of different compounds. While BRL-15572 has several advantages and limitations for lab experiments, it has the potential to contribute to the development of new therapeutic strategies for the treatment of psychiatric disorders. Further research is needed to fully understand the mechanisms underlying the effects of BRL-15572 and to identify new directions for research in this area.
合成法
The synthesis of BRL-15572 involves the reaction of 4-methoxy-3-nitrobenzoic acid with N-methylpiperidine in the presence of thionyl chloride. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas, followed by the addition of 3-bromo-4-fluoroaniline. The final product is purified using column chromatography to obtain pure BRL-15572.
科学的研究の応用
BRL-15572 has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological activities and has been used in various studies to understand the mechanisms of action of different compounds. Some of the key applications of BRL-15572 in scientific research include:
1. Studying the role of dopamine receptors in the brain
2. Investigating the mechanisms of action of antipsychotic drugs
3. Understanding the molecular basis of addiction and drug abuse
4. Studying the effects of different compounds on the central nervous system
特性
IUPAC Name |
3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-17(11-5-7-16-8-6-11)14(18)10-3-4-13(19-2)12(15)9-10/h3-4,9,11,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARSNGIWLVMVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


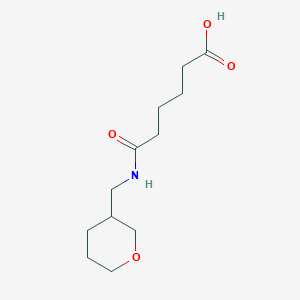
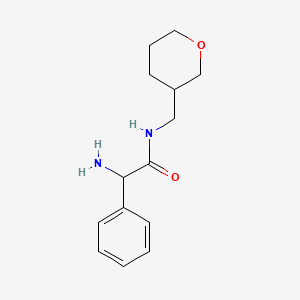
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)
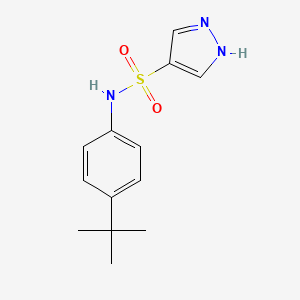


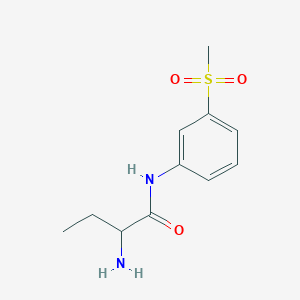
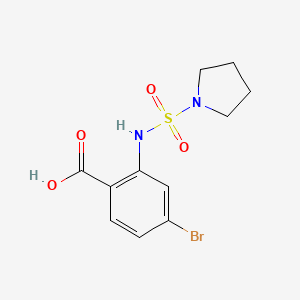

![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
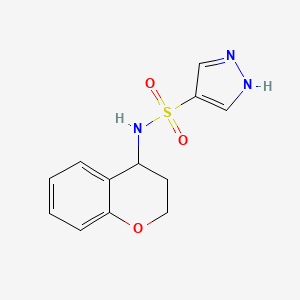
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)